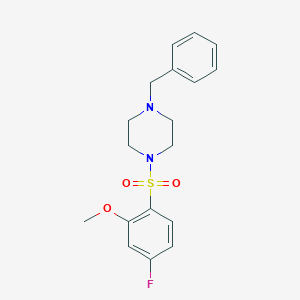
1,3,4-Triphenyl-1H-imidazole-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Triphenyl-1H-imidazole-2(3H)-one, also known as TPPO, is an organic compound that belongs to the imidazole family. It is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone. TPPO is widely used in scientific research due to its unique properties, which make it an excellent tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 1,3,4-Triphenyl-1H-imidazole-2(3H)-one is based on its ability to interact with biological molecules through hydrogen bonding and π-π interactions. 1,3,4-Triphenyl-1H-imidazole-2(3H)-one can bind to proteins and nucleic acids, leading to changes in their conformation and function. In photodynamic therapy, 1,3,4-Triphenyl-1H-imidazole-2(3H)-one is activated by light, leading to the generation of reactive oxygen species that can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
1,3,4-Triphenyl-1H-imidazole-2(3H)-one has been shown to have various biochemical and physiological effects. For example, it can inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1,3,4-Triphenyl-1H-imidazole-2(3H)-one can also induce apoptosis, a process of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,3,4-Triphenyl-1H-imidazole-2(3H)-one is its high sensitivity and selectivity for detecting biological molecules such as proteins and nucleic acids. It is also relatively easy to synthesize and has a long shelf-life. However, 1,3,4-Triphenyl-1H-imidazole-2(3H)-one has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for 1,3,4-Triphenyl-1H-imidazole-2(3H)-one research. One potential application is in the development of new fluorescent probes for detecting specific biomolecules in living cells. Another direction is in the optimization of 1,3,4-Triphenyl-1H-imidazole-2(3H)-one-based photodynamic therapy for cancer treatment, including the development of new photosensitizing agents and the improvement of treatment protocols. Finally, 1,3,4-Triphenyl-1H-imidazole-2(3H)-one could be used as a tool for studying the structure and function of various biological molecules, including enzymes and receptors.
Métodos De Síntesis
1,3,4-Triphenyl-1H-imidazole-2(3H)-one can be synthesized through the reaction of imidazole-2-carboxaldehyde with benzil and ammonium acetate in the presence of a catalyst such as sodium hydride. The reaction proceeds through a condensation reaction, resulting in the formation of 1,3,4-Triphenyl-1H-imidazole-2(3H)-one as the final product.
Aplicaciones Científicas De Investigación
1,3,4-Triphenyl-1H-imidazole-2(3H)-one has been extensively used in scientific research as a fluorescent probe for detecting various biological molecules such as proteins and nucleic acids. It has also been used as a photosensitizer in photodynamic therapy, a promising cancer treatment that involves the use of light to activate a photosensitizing agent, which then generates reactive oxygen species that can kill cancer cells.
Propiedades
Nombre del producto |
1,3,4-Triphenyl-1H-imidazole-2(3H)-one |
|---|---|
Fórmula molecular |
C21H16N2O |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1,3,4-triphenylimidazol-2-one |
InChI |
InChI=1S/C21H16N2O/c24-21-22(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)23(21)19-14-8-3-9-15-19/h1-16H |
Clave InChI |
ODYFNEZFPKKHPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CN(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273457.png)










